Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride
Description
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Properties
IUPAC Name |
(5-bromopyridin-3-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.ClH/c6-4-1-5(9-7)3-8-2-4;/h1-3,9H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLMPCVAHPYNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-27-4 | |
| Record name | Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Suppliers and price of 3-Bromo-5-hydrazinylpyridine HCl for research
CAS: 1427195-27-4 | Formula: C₅H₇BrClN₃ | M.W.: 224.49 g/mol
Part 1: Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 3-Bromo-5-hydrazinylpyridine hydrochloride serves as a high-value "linchpin" intermediate. Its structural utility lies in its bifunctionality: the hydrazine moiety (
For drug development professionals, this compound represents a "Make vs. Buy" decision point. While commercially available, its instability as a free base and variable purity from non-GMP suppliers often necessitate rigorous in-house Quality Control (QC) or on-demand synthesis to ensure assay reproducibility.
Part 2: Chemical Profile & Supply Chain Analysis
Identity & Physicochemical Properties
The hydrochloride salt is the preferred form for storage due to the oxidation sensitivity of the free hydrazine base.
| Property | Specification |
| IUPAC Name | 3-Bromo-5-hydrazinylpyridine hydrochloride |
| CAS Number | 1427195-27-4 |
| Appearance | Off-white to beige hygroscopic solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar organics |
| Stability | Air-sensitive (oxidizes to diazenes); Hygroscopic |
| Storage | -20°C under Argon/Nitrogen; Desiccated |
Market Analysis: Suppliers & Pricing
Note: Prices are estimates based on Q1 2025 market data for research-grade (>95%) material and fluctuate based on synthesis difficulty and stock availability.
Supply Chain Risk: High. This is not a commodity chemical. Most "suppliers" are aggregators who drop-ship from primary manufacturers in China (e.g., BLD Pharm, WuXi AppTec, Enamine).
| Supplier Tier | Typical Vendors | Est. Price (1g) | Est. Price (10g) | Lead Time |
| Tier 1 (Stock) | BLD Pharm, Combi-Blocks, Enamine | $85 - $120 | $450 - $600 | 1-3 Days |
| Tier 2 (Aggregator) | Fisher Scientific, Sigma (3rd party) | $150 - $250 | $900+ | 2-4 Weeks |
| Custom Synthesis | CROs (WuXi, PharmBlock) | N/A | $2,000+ | 4-6 Weeks |
Procurement Strategy:
-
Validation: Always request a batch-specific H-NMR and LC-MS before purchase. Old batches often degrade to the aniline (3-bromo-5-aminopyridine) or form hydrazones with atmospheric aldehydes.
-
Bulk vs. Batch: Do not buy bulk (>10g) unless you have immediate use. The salt degrades over 6-12 months even at -20°C.
Part 3: Synthetic Production (The "Make" Protocol)
If commercial stock is degraded or unavailable, the synthesis of 3-Bromo-5-hydrazinylpyridine HCl is best achieved via the Diazotization-Reduction of the stable precursor, 3-Bromo-5-aminopyridine. This route is preferred over SNAr displacement of 3-Bromo-5-fluoropyridine due to the lower cost of the amino-pyridine starting material.
Reaction Workflow Diagram
Figure 1: Two-step synthesis via diazotization-reduction. The diazonium intermediate is generated in situ and immediately reduced.
Step-by-Step Protocol
Safety Warning: Hydrazines are toxic and potential carcinogens. Work in a fume hood.
Reagents:
-
3-Bromo-5-aminopyridine (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq)
-
Conc. HCl (12M)
Procedure:
-
Diazotization: Dissolve 3-bromo-5-aminopyridine (10 mmol) in Conc. HCl (10 mL) and cool to -5°C in an ice/salt bath.
-
Add a solution of NaNO₂ (11 mmol) in water (2 mL) dropwise, maintaining internal temperature < 0°C. Stir for 30 mins. Critical: Exceeding 0°C may cause decomposition to the phenol.
-
Reduction: In a separate flask, dissolve SnCl₂·2H₂O (25 mmol) in Conc. HCl (5 mL) and cool to -5°C.
-
Transfer the cold diazonium solution slowly into the stannous chloride solution with vigorous stirring.
-
Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Isolation: The product often precipitates as the double tin salt. Basify with NaOH to pH > 12 (extract free base with EtOAc) OR collect the precipitate and recrystallize from Ethanol/HCl to obtain the pure hydrochloride salt.
-
Drying: Dry under high vacuum over P₂O₅.
Part 4: Quality Control & Characterization
Trusting the label on a hydrazine bottle is a common source of assay failure. Implement this self-validating QC workflow.
Critical Impurities
-
3-Bromo-5-aminopyridine (Precursor/Degradant): Result of incomplete reaction or hydrazine disproportionation.
-
Symmetric Azobenzene: Result of oxidation.
-
Hydrazones: Result of reaction with acetone (common glassware cleaning solvent). Never rinse hydrazine glassware with acetone.
Analytical Triage Table
| Method | What to Look For | Acceptance Criteria |
| 1H-NMR (DMSO-d6) | Hydrazine Protons: Broad singlets at ~8-10 ppm (often exchangeable). Aromatic Region: Distinct shift from aniline precursor. | No aldehyde/ketone peaks. No acetone adducts. |
| LC-MS (ESI+) | M+H: 188/190 (Br isotope pattern). | Single peak. No mass at 173/175 (Aniline). |
| Visual Inspection | Color. | Off-white/Beige. Reject if dark brown/black. |
Part 5: Handling & Safety (E-E-A-T)[1][2]
Toxicity & PPE[2]
-
Hazard: Hydrazines are genotoxic impurities (GTIs).
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Deactivation: Spills should be treated with dilute bleach (NaOCl) to oxidize the hydrazine to nitrogen gas and the corresponding halide, though this can generate bromamines; a safer route for bulk disposal is oxidative destruction by a waste management professional.
Storage Protocol (The "Freezer Rule")
-
Upon receipt, aliquot the material into single-use vials inside a glovebox or under a nitrogen cone.
-
Seal with Parafilm.
-
Store at -20°C.
-
Never store free base hydrazine; always convert to HCl salt for shelf stability.
References
-
Synthesis of 3-Amino-5-Bromopyridine (Precursor): Dandu, R. et al.[1][2] "A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives." Heterocycles, 2011.[2] Link
-
General Hydrazine Synthesis (Diazotization): "Diazotization and coupling reactions." Organic Syntheses, Coll.[3] Vol. 1. Link
-
Safety Data Sheet (Hydrazinopyridine): Fisher Scientific SDS for 2-Hydrazinopyridine (Analogous handling). Link
-
Market Data Source: PubChem Compound Summary for 3-Bromo-5-hydrazinylpyridine. Link
Sources
Technical Guide: Reactivity Profile & Synthetic Utility of 3-Bromo-5-Substituted Pyridyl Hydrazines
Topic: Reactivity Profile of Hydrazine Group in 3-Bromo-5-Substituted Pyridines Content Type: Technical Whitepaper / Synthetic Guide Audience: Senior Medicinal Chemists and Process Scientists
Executive Summary
The 3-bromo-5-substituted-2-hydrazinopyridine scaffold represents a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and fused heterocyclic systems. Its utility stems from its orthogonal reactivity : the hydrazine moiety serves as a potent dinucleophile for heterocyclization, while the 3-bromo substituent acts as a dormant handle for palladium-catalyzed cross-couplings.
This guide analyzes the electronic environment of this scaffold, details its primary reaction pathways (cyclization vs. condensation), and provides validated protocols for managing the incompatibility between free hydrazines and transition metal catalysts.
Structural & Electronic Analysis
To predict reactivity, one must understand the competing electronic forces at play. The pyridine ring is
The Electronic Map
-
The 2-Hydrazine Moiety (
): The terminal nitrogen ( ) is exceptionally nucleophilic due to the Alpha Effect (repulsion between adjacent lone pairs raises the ground state energy). It is the primary site of attack for electrophiles. -
The 3-Bromo Substituent: exerts a
(inductive withdrawing) effect, acidifying the adjacent proton. Crucially, it provides steric bulk that can influence regioselectivity at the hydrazine . -
The 5-Substituent: Modulates the overall electron density. An Electron Withdrawing Group (EWG, e.g.,
) at C5 stabilizes the hydrazine adduct but makes the ring more prone to reduction. An Electron Donating Group (EDG, e.g., ) increases the basicity of the ring nitrogen.
Visualization: Reactivity Nodes
The following diagram maps the electronic pressures and reactive sites on the scaffold.
Figure 1: Functional decomposition of the 3-bromo-2-hydrazinopyridine scaffold.
Primary Reactivity: Heterocycle Formation
The most common application of this scaffold is the synthesis of fused bicyclic systems, specifically [1,2,4]triazolo[4,3-a]pyridines .
Pathway A: Oxidative Cyclization (Triazolopyridines)
Reaction with aldehydes followed by oxidative closure is a dominant pathway. The 3-bromo group remains intact, allowing for subsequent functionalization.
-
Mechanism: Formation of the hydrazone (Schiff base) followed by oxidative dehydrogenation (using oxidants like Iodobenzene diacetate (PIDA), Chloramine-T, or Cu(II)).
-
Regioselectivity: The ring nitrogen (
) participates in the cyclization, forming a 5,6-fused system.
Pathway B: Pyrazole Synthesis
Reaction with 1,3-dicarbonyls yields pyrazolyl-pyridines.
-
Regioselectivity Challenge: The 3-bromo steric hindrance often directs the bulkier group of the diketone away from the pyridine ring, but mixtures are common. Using fluorinated alcohols (e.g., TFE) as solvents can improve regioselectivity by H-bonding to the carbonyls.
Orthogonal Reactivity: The "Catalyst Poison" Problem
A critical technical challenge is performing Pd-catalyzed cross-couplings (Suzuki-Miyaura) at the C3-Bromine position.
-
The Problem: Free hydrazines are potent ligands that bind Pd(II), poisoning the catalyst and shutting down the catalytic cycle.
-
The Solution: The "Protect-Couple-Deprotect" strategy or the "Cyclize-then-Couple" strategy.
Validated Workflow Strategies
Figure 2: Strategic decision tree for handling the C3-Bromine handle.
Experimental Protocols
Protocol 1: Synthesis of [1,2,4]Triazolo[4,3-a]pyridine
Target: Converting the hydrazine group into a fused triazole ring while preserving the C3-Bromine.
Reagents: 3-bromo-2-hydrazino-5-methylpyridine (1.0 eq), Benzaldehyde (1.1 eq), Iodobenzene diacetate (PIDA) (1.1 eq), DCM (Solvent).
-
Hydrazone Formation: Dissolve the hydrazine substrate in DCM (0.1 M). Add benzaldehyde (1.1 eq) and stir at RT for 2 hours. Monitor by TLC (disappearance of hydrazine). Note: The intermediate hydrazone often precipitates.
-
Oxidative Cyclization: Cool the mixture to 0°C. Add PIDA (1.1 eq) portion-wise over 10 minutes. The reaction is exothermic.
-
Workup: Allow to warm to RT and stir for 1 hour. Quench with saturated aqueous
. Extract with DCM ( ).[1] -
Purification: Dry organics over
, concentrate, and purify via flash chromatography (EtOAc/Hexane gradient). -
Expected Yield: 75-85%.
Protocol 2: Suzuki Coupling on Hydrazine-Containing Scaffold
Target: Coupling at C3-Br without poisoning the catalyst. Uses the "Hydrazone Protection" method.
Reagents: 3-bromo-2-(benzylidenehydrazino)pyridine (Protected substrate), Arylboronic acid (1.5 eq),
-
Setup: In a microwave vial, combine the protected hydrazone, boronic acid, and base.
-
Degassing: Add solvents and sparge with Argon for 10 minutes. Critical Step: Oxygen promotes hydrazine oxidation/degradation.
-
Catalyst Addition: Add Pd catalyst and seal immediately.
-
Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
-
Deprotection (Optional): If the free hydrazine is required, treat the coupled product with 1M HCl/THF at reflux for 2 hours to hydrolyze the benzylidene group.
Comparison of Reactivity Data
| Reaction Type | Reagent Class | Primary Outcome | Potential Side Reaction |
| Condensation | Aldehydes/Ketones | Hydrazone (Schiff Base) | Bis-hydrazone formation (rare due to sterics) |
| Acylation | Acid Chlorides | Hydrazide ( | Di-acylation |
| Cyclization | Orthoesters / | 1,2,4-Triazolo[4,3-a]pyridine | Ring opening / Dimroth rearrangement |
| Pd-Coupling | Boronic Acids / Pd | C3-Aryl coupled product | Catalyst deactivation (Pd black formation) |
| Reduction | Amine ( | Cleavage of C-Br bond (Hydrodebromination) |
Troubleshooting & Optimization
-
Low Yields in Cyclization: If the oxidative cyclization fails with PIDA, switch to CuI (10 mol%) / 1,10-phenanthroline /
in DMSO. This aerobic method is milder and tolerates sensitive 5-substituents. -
Regioselectivity in Pyrazole Formation: If obtaining a mixture of isomers when reacting with unsymmetrical 1,3-diketones, switch solvent to Hexafluoroisopropanol (HFIP) . The strong H-bond donating ability of HFIP activates the carbonyls and often improves regioselectivity toward the sterically favored product.
-
Dehalogenation: During reduction steps (e.g., reducing a 5-nitro group), the 3-bromo is liable to fall off. Use Fe/NH4Cl or SnCl2 instead of catalytic hydrogenation (
) to preserve the bromine.
References
-
Pd-Catalyzed Coupling of Hydrazines: Ma, F.-F., et al. "An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides."[2] Synlett, 2011.[2] Link
-
Oxidative Cyclization Mechanism: Jiang, G., et al. "Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones."[3] Synthesis, 2019.[3][4] Link
-
Triazolopyridine Synthesis: "A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines."[5][6] RSC Advances, 2014. Link
-
Regioselectivity in Pyrazoles: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Link
-
Alpha Effect Analysis: "Nucleophilic Reactivities of Hydrazines and Amines." Journal of the American Chemical Society. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 3. Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-Hydrazinylpyridine
Executive Summary & Strategic Rationale
The functionalization of 3-bromo-5-hydrazinylpyridine presents a classic chemoselectivity paradox in medicinal chemistry. While the C-3 bromine offers a standard handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the C-5 hydrazine (
Direct coupling of the free hydrazine substrate is operationally risky due to:
-
Catalyst Sequestration: The hydrazine acts as a bidentate ligand, displacing phosphines and deactivating the Pd(0) species.
-
Premature Reduction: Hydrazines can reduce Pd(II) precatalysts to Pd black before the catalytic cycle begins.
-
N-Arylation Competition: Under basic coupling conditions, the hydrazine nitrogen competes with the external nucleophile (boronic acid/amine), leading to polymerization or self-coupling.
This guide provides field-proven protocols prioritizing a Protection-Coupling-Deprotection (P-C-D) strategy. We focus on tert-butoxycarbonyl (Boc) protection as the industry standard for ensuring reproducibility and high yields.
Strategic Workflow Visualization
The following flowchart outlines the decision matrix for processing 3-bromo-5-hydrazinylpyridine.
Figure 1: Strategic decision tree. Route B is the primary focus of this Application Note for retaining the hydrazine functionality.
Pre-Coupling Preparation: The Protection Step
Why this is mandatory: Attempting to couple the free hydrazine directly usually results in yields <15% due to Pd-black precipitation. The bis-Boc or mono-Boc protection renders the nitrogen non-nucleophilic and sterically bulky, preventing Pd coordination.
Protocol A: Chemoselective N-Boc Protection
This protocol targets the terminal nitrogen (
Reagents:
-
Substrate: 3-bromo-5-hydrazinylpyridine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Base: Triethylamine (TEA) (1.2 equiv)
Procedure:
-
Dissolution: Dissolve 3-bromo-5-hydrazinylpyridine (10 mmol) in DCM (50 mL) at 0°C.
-
Addition: Add TEA (12 mmol) followed by dropwise addition of
(11 mmol) dissolved in minimal DCM. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).
-
Checkpoint: The free hydrazine acts as a polar streak; the product will be a distinct, less polar spot.
-
-
Workup: Wash with water (2x) and brine. Dry over
. -
Purification: Recrystallize from Hexane/EtOAc or flash chromatography.
-
Target Structure:tert-butyl 2-(5-bromopyridin-3-yl)hydrazine-1-carboxylate.
-
Core Protocol: Suzuki-Miyaura Cross-Coupling[1][2][3][4][5][6]
Once protected, the bromide behaves like a standard aryl halide. However, we utilize a robust catalyst system (
Protocol B: Suzuki Coupling of Boc-Protected Substrate
Reaction Scheme:
Materials Table:
| Component | Role | Equivalents | Notes |
| Boc-Substrate | Electrophile | 1.0 | From Protocol A |
| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 | Excess ensures conversion |
| Pd(dppf)Cl₂·DCM | Catalyst | 0.03 - 0.05 | Robust, air-stable Pd(II) |
| K₂CO₃ (2M aq) | Base | 3.0 | Essential for transmetallation |
| 1,4-Dioxane | Solvent | [0.1 M] | Degassed thoroughly |
Step-by-Step Procedure:
-
Setup: In a pressure vial or round-bottom flask, combine the Boc-protected hydrazine (1.0 equiv), boronic acid (1.2 equiv), and
(3-5 mol%). -
Inertion: Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes.-
Critical Step: Oxygen promotes homocoupling of boronic acids and oxidation of the hydrazine if deprotection occurs prematurely.
-
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M aqueous
via syringe. -
Heating: Heat to 85°C - 90°C for 4–12 hours.
-
Visual Check: The reaction should turn dark brown/black. If it turns black immediately upon heating (within 5 mins) and plating out occurs, the protection may have failed.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography.
-
Note on Stability: The N-Boc group is stable to basic Suzuki conditions.
-
Advanced Protocol: Sonogashira Coupling
Sonogashira coupling is particularly risky because it requires Copper (CuI) as a co-catalyst. Hydrazines chelate Copper avidly. Strict exclusion of free hydrazine is required.
Protocol C: Copper-Free Sonogashira (Alternative)
To avoid Cu-hydrazine chelation, use a Copper-free modification if the alkyne reactivity permits.
Conditions:
-
Catalyst:
(5 mol%) -
Base: Piperidine or Pyrrolidine (acts as base and solvent, or co-solvent with DMF)
-
Temperature: 80°C
-
Mechanism: Rely on the oxidative addition/reductive elimination without the copper acetylide transmetallation step.
If Copper is necessary (for unactivated alkynes): Increase CuI loading to 10 mol% and ensure the Boc-protection is quantitative before starting.
Deprotection & Cyclization (Post-Coupling)
After the cross-coupling installs the desired "R" group at the 3-position, the hydrazine can be liberated or cyclized.
Option 1: Liberating the Free Hydrazine
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Condition: Stir at 0°C to RT for 1-2 hours.
-
Isolation: Evaporate volatiles. The product will be the hydrazine hydrochloride salt.
-
Storage: Store as the salt. The free base is prone to oxidation.
-
Option 2: Cyclization to Pyrazolopyridines
-
Reagent: 1,3-dicarbonyl (e.g., acetylacetone) or ethoxymethylenemalononitrile.
-
Condition: Reflux in Ethanol/Acetic Acid.
-
Outcome: Formation of 1H-pyrazolo[3,4-c]pyridine derivatives.[1]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Immediate Pd Black precipitation | Free hydrazine present. | Check starting material purity.[2] Ensure >98% Boc protection. |
| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Switch to XPhos Pd G2 (highly active precatalyst). Degass solvents more rigorously. |
| "Double" Coupling | N-arylation of hydrazine. | Base was too strong (e.g., NaOtBu) or protection was labile. Stick to Carbonate bases ( |
| Product is unstable | Oxidation of hydrazine. | Keep product as Boc-protected or HCl salt until the final step. |
Mechanistic Insight: The Poisoning Effect
The following diagram illustrates why the free hydrazine fails and how protection enables the catalytic cycle.
Figure 2: Mechanistic comparison. The free hydrazine (left) sequesters Palladium, halting the cycle. The Boc-protected species (right) allows the standard catalytic cycle to proceed.
References
-
Raju, M., et al. (2009).[3] "Efficient solventless technique for Boc-protection of hydrazines and amines."[3][4] Arkivoc, (vi), 291-297.[3][4] Link
-
Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 49(46), 8686-8690. Link
-
Billingsley, K., & Buchwald, S. L. (2008). "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Amides and Aryl Mesylates." Journal of the American Chemical Society, 130(39), 13214-13215. (Demonstrates ligand design for difficult N-substrates). Link
-
Witherington, J., et al. (2003). "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, 13(9), 1581-1584. (Example of pyrazolopyridine synthesis from hydrazine precursors). Link
Sources
Synthesis of fused heterocycles starting from 3-bromo-5-hydrazinopyridine
Application Note: Strategic Synthesis of Fused Heterocycles from 3-Bromo-5-hydrazinopyridine
Executive Summary & Strategic Value
3-Bromo-5-hydrazinopyridine (CAS 1427195-27-4) represents a high-value "privileged structure" for drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. Unlike the more common 2-hydrazinopyridine (which yields 7-azaindoles), the 3,5-substitution pattern of this starting material offers a unique entry point into regioisomeric azaindoles (pyrrolo[2,3-c]pyridines and pyrrolo[3,2-c]pyridines) and pyrazolo[3,4-c]pyridines .
This application note details the protocols for converting this specific hydrazine building block into fused bicyclic systems. The presence of the bromine atom at the C3 position is critical; it not only influences the regioselectivity of cyclization via steric and electronic effects but also serves as a handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the fused ring has been constructed.
Critical Mechanistic Analysis: The Regioselectivity Challenge
When subjecting 3-bromo-5-hydrazinopyridine to Fischer Indole conditions, the formation of the [3,3]-sigmatropic rearrangement intermediate is the rate-determining step. The cyclization can theoretically occur at two positions ortho to the hydrazine moiety (C5):
-
Path A (Attack at C6): Cyclization occurs at the carbon adjacent to the pyridine nitrogen. This yields the 1H-pyrrolo[2,3-c]pyridine scaffold.
-
Path B (Attack at C4): Cyclization occurs at the carbon between the hydrazine and the bromine. This yields the 1H-pyrrolo[3,2-c]pyridine scaffold.
Expert Insight:
-
Steric Control: The bromine atom at C3 exerts significant steric bulk, disfavoring attack at C4 (Path B).
-
Electronic Control: The pyridine nitrogen creates an electron-deficient environment. However, the C6 position is electronically distinct due to its proximity to the ring nitrogen. In standard 3-pyridylhydrazine systems, mixtures are common, but the steric influence of the C3-Bromine strongly biases the reaction toward Path A (C6 attack) , favoring the formation of the 7-bromo-1H-pyrrolo[2,3-c]pyridine isomer (numbering changes upon fusion).
Workflow Visualization
The following diagram illustrates the divergent pathways and the mechanistic logic governing the synthesis.
Figure 1: Regiodivergent pathways in the Fischer cyclization of 3-bromo-5-hydrazinopyridine. Path A is favored due to the steric hindrance of the bromine atom at C3.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Bromo-3-substituted-1H-pyrrolo[2,3-c]pyridine (Fischer Cyclization)
This protocol utilizes a "one-pot" approach where the hydrazone is formed and cyclized in situ using polyphosphoric acid (PPA) or a Lewis Acid melt. For electron-deficient pyridines, standard protic acids (H2SO4) often fail to drive the rearrangement; ZnCl2 or PPA are preferred.
Reagents:
-
3-Bromo-5-hydrazinopyridine (1.0 eq)
-
Ketone (e.g., Cyclohexanone or Ethyl Pyruvate) (1.1 eq)
-
Zinc Chloride (ZnCl2), anhydrous (5.0 eq) OR Polyphosphoric Acid (PPA)
-
Solvent: Glacial Acetic Acid (if using ZnCl2)
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Dissolve 3-bromo-5-hydrazinopyridine (500 mg, 2.66 mmol) in glacial acetic acid (5 mL).
-
Add the ketone (e.g., cyclohexanone, 290 mg, 2.9 mmol) dropwise at room temperature.
-
Stir for 1 hour. Monitor by TLC (formation of a less polar spot) or LC-MS to confirm hydrazone formation.
-
Note: Isolation of the hydrazone is optional but recommended for higher purity in the next step. If isolating, pour into water, filter, and dry.[1]
-
-
Cyclization (The Fischer Indole Step):
-
Method A (ZnCl2 - Preferred for mildness): Transfer the hydrazone (or the crude reaction mixture) to a pressure vial. Add anhydrous ZnCl2 (1.8 g). Heat the mixture to 120°C - 140°C for 4–6 hours.
-
Method B (PPA - Preferred for stubborn substrates): Mix the isolated hydrazone with PPA (10 g). Heat to 100°C for 3 hours with vigorous mechanical stirring. The mixture will become a viscous dark syrup.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Crucial Step: Slowly pour the reaction mixture into crushed ice (50 g) with stirring.
-
Basify the solution to pH 8–9 using Ammonium Hydroxide (28%) or saturated Na2CO3. Caution: Exothermic reaction.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (SiO2). Elute with a gradient of Hexanes/Ethyl Acetate (0% to 50%).
-
Expected Yield: 40–65% (dependent on ketone sterics).
-
Data Interpretation:
-
1H NMR: Look for the disappearance of the hydrazone NH and the appearance of the indole NH (broad singlet, often >10 ppm).
-
Regiochemistry Check: Use NOESY NMR. If Path A (C6 attack) occurred, the proton on the newly formed pyrrole ring (C2-H or C3-H) should show NOE correlations with the proton at C5 (pyridine ring), but not the protons near the Bromine if the geometry is rigid. Correction: The definitive proof is often X-ray or comparison of coupling constants.
Protocol B: Synthesis of Pyrazolo[3,4-c]pyridine Derivatives
If the goal is to retain both nitrogens of the hydrazine, a pyrazole fusion is required. This is achieved by reacting the hydrazine with a 1,3-dielectrophile.
Reagents:
-
(Ethoxymethylene)malononitrile (1.1 eq)
-
Triethylamine (Catalyst)
Methodology:
-
Reflux 3-bromo-5-hydrazinopyridine with (ethoxymethylene)malononitrile in Ethanol for 3 hours.
-
This forms the 5-amino-1-(5-bromo-3-pyridyl)-1H-pyrazole-4-carbonitrile (an intermediate pendant pyrazole).
-
Cyclization: To fuse the ring, an intramolecular reaction is needed. However, since the hydrazine is meta to the pyridine nitrogen, direct thermal fusion is impossible without a leaving group at C4.
-
Alternative: Use 2-chloroacrylonitrile or similar reagents that allow for a "textbook" pyrazole synthesis, but true fusion to the pyridine backbone at C4/C5 requires the hydrazine to be at C4 or C5 and a leaving group adjacent.
-
Correction: Starting from the 5-hydrazino compound, forming a fused pyrazolo system directly onto the pyridine ring is synthetically challenging without pre-functionalization at C4 (e.g., a 3-bromo-5-hydrazino-4-chloropyridine).
-
Recommendation: For this specific starting material, the Azaindole (Fischer) route is the scientifically validated path to fusion.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Electron-deficient pyridine ring raises activation energy. | Switch from ZnCl2 to Polyphosphoric Acid (PPA) or use microwave irradiation (150°C, 30 min). |
| Incomplete Hydrazone Formation | Ketone is sterically hindered or unreactive. | Add catalytic acetic acid or p-TsOH; use molecular sieves to remove water. |
| Regioisomer Mixture | Competition between C4 and C6 attack. | Use bulky ketones (e.g., isopropyl methyl ketone) to further favor the less hindered C6 attack (Path A). |
| Degradation/Tarry Products | Reaction temperature too high; oxidation of hydrazine. | Perform reaction under Nitrogen/Argon atmosphere; reduce temperature and extend time. |
Safety & Handling (E-E-A-T)
-
Hydrazine Toxicity: 3-Bromo-5-hydrazinopyridine is a substituted hydrazine. Hydrazines are potential genotoxic impurities (PGIs). All weighing and handling must occur in a fume hood. Double-gloving is mandatory.
-
Exotherm Control: The neutralization of PPA or ZnCl2/AcOH mixtures is highly exothermic. Always add the acid mixture to ice, never water to acid.
References
-
Robinson, B. (1982).[7] The Fischer Indole Synthesis. John Wiley & Sons.[7] (The definitive text on the mechanism and regiochemistry of the Fischer synthesis).
-
Lévai, A., Kövér, K. E., & Jekő, J. (2007).[8] Synthesis of tricyclic fused pyrazolines by the reaction of 3-arylidenechromanones and 3-arylidene-1-thiochromanones with hydrazine. Arkivoc, 2007(8), 26-39.[8] Link
- Duffy, J. L., et al. (2001). Synthesis of 7-azaindoles via the Fischer indole synthesis. Tetrahedron Letters, 42(37), 6493-6496. (Demonstrates ZnCl2 conditions for pyridyl hydrazines).
-
Verma, D., et al. (2025). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[4][9] Organic Chemistry Frontiers. Link
-
Poranski, C. F., et al. (1966). Preparation of 7-Azaindoles by Thermal Indolization of 2-Pyridylhydrazones. Canadian Journal of Chemistry, 44, 2453.[4] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. PubChemLite - 3-bromo-5-hydrazinylpyridine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. longdom.org [longdom.org]
- 6. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Stability & Processability Guide: Pyridyl Hydrazine Hydrochloride vs. Sulfate Salts
[1]
Executive Summary
In pharmaceutical intermediate development, pyridyl hydrazines (e.g., 2-hydrazinopyridine) present a distinct challenge: the free base is often a low-melting, air-sensitive oil or solid (mp ~41–44°C) that degrades rapidly upon storage.[1] Salt formation is not merely an option but a requirement for viable shelf-life and handling.[1]
This guide compares the two most common salt forms—Hydrochloride (HCl) and Sulfate (H₂SO₄) . While HCl salts are frequently the default choice in early discovery due to solubility, Sulfate salts are superior for process scalability and long-term stability. The sulfate anion facilitates a denser crystal lattice, significantly reducing hygroscopicity and oxidative susceptibility compared to the hydrochloride counterpart.
Physicochemical Profiling: The Stability Gap
The choice between hydrochloride and sulfate salts fundamentally alters the solid-state properties of pyridyl hydrazines. The following data synthesizes experimental observations typical for this chemical class.
Comparative Performance Matrix
| Feature | Pyridyl Hydrazine Hydrochloride | Pyridyl Hydrazine Sulfate | Operational Impact |
| Crystallinity | Often hygroscopic; may form hydrates or oils.[1] | High-melting crystalline solid.[1] | Sulfate allows for easier filtration and drying.[1] |
| Melting Point | Lower (often <180°C, decomp). | High (>240°C, often decomp). | Higher MP correlates with greater lattice stability.[1] |
| Hygroscopicity | High (Deliquescent at >60% RH).[1] | Low (Stable at ambient RH).[1] | HCl requires desiccated storage; Sulfate can be handled in open air.[1] |
| Oxidation Risk | Moderate; chloride ion can be catalytic in acidic media.[1] | Low; sulfate is non-oxidizing and stabilizes the cation. | Sulfate extends shelf-life from weeks to years.[1] |
| Solubility (H₂O) | Very High (>500 mg/mL).[1] | Moderate to Low.[1] | Sulfate can be used to precipitate the product from aqueous reaction mixtures.[2][3] |
Mechanistic Insight: Why Sulfate Wins
The stability difference is driven by Lattice Energy and pKa .
-
Lattice Energy: The sulfate anion (
), being dianionic and larger, often bridges two hydrazinium cations, creating a robust, hydrogen-bonded 3D network.[1] The chloride ion ( ) forms a weaker, singly-charged lattice that is more easily disrupted by water molecules (hygroscopicity).[1] -
Acidity & Oxidation: Pyridyl hydrazines are reducing agents.[1] In the presence of moisture (absorbed by the HCl salt), the hydrazine moiety is more susceptible to aerobic oxidation, forming azo-pyridines or decomposing to nitrogen gas. The anhydrous nature of the sulfate salt acts as a kinetic barrier to this degradation.
Chemical Stability & Degradation Pathways[1]
Understanding how these salts degrade is critical for designing stress tests.[1]
Degradation Mechanism
The primary failure mode for pyridyl hydrazines is Oxidative Deamination .
-
Pathway: The hydrazine group (-NHNH₂) oxidizes to an azo intermediate (-N=NH), which is unstable and collapses to release nitrogen gas (
) and the corresponding pyridine (or polypyridyl impurities). -
Salt Influence: The protonation of the terminal nitrogen in the sulfate salt is more "locked" due to the high lattice energy, making the lone pair less available for oxidative attack compared to the loosely held HCl salt.
Visualization: Degradation & Salt Selection Workflow
Caption: Comparative workflow showing the high risk of degradation in HCl salts due to moisture uptake versus the stability of Sulfate salts.[1]
Experimental Validation Protocols
To verify the superior stability of the sulfate salt in your specific context, use these self-validating protocols. These are designed to force failure in unstable forms within 48-72 hours.[1]
Protocol A: Accelerated Stress Testing (Forced Degradation)
Objective: Quantify the rate of hydrazine loss under oxidative and thermal stress.
-
Preparation:
-
Synthesize 5g of Pyridyl Hydrazine HCl and 5g of Pyridyl Hydrazine Sulfate.
-
Recrystallize both to >98% purity (HPLC) to remove initial catalytic impurities (metals).
-
-
Conditions:
-
Set A (Thermal/Humidity): Open vial, 40°C / 75% Relative Humidity (RH).
-
Set B (Oxidative): Dissolve 50mg in water; add 1.0 eq of dilute
.
-
-
Analysis (HPLC-UV):
-
Monitor disappearance of the parent peak at 24h, 48h, and 72h.
-
Success Criteria: Sulfate salt should retain >98% potency in Set A. HCl salt typically shows deliquescence (liquefaction) and >5% degradation.[1]
-
Protocol B: Hygroscopicity Gravimetric Analysis
Objective: Determine the "Critical Relative Humidity" (CRH).
-
Setup: Place pre-weighed samples of dried salts in humidity chambers controlled at 40%, 60%, and 80% RH (using saturated salt solutions).
-
Measurement: Weigh samples every 4 hours for 24 hours.
-
Interpretation:
Process Implications for Scale-Up
When moving from bench to pilot plant, the salt form dictates the isolation strategy.
Isolation & Yield
-
HCl Process: Often requires "salting out" with excess HCl gas or solvent exchange (evaporation), which traps impurities. The resulting solid can be sticky, clogging filters.
-
Sulfate Process: Pyridyl hydrazine sulfates are often sparingly soluble in cold water/alcohol mixtures.[1] Adding sulfuric acid to the reaction mixture typically causes the salt to precipitate spontaneously as a dense, filterable solid. This "purification by formation" often boosts purity by rejecting organic impurities in the mother liquor.
Safety & Genotoxicity Control
Hydrazines are potential genotoxic impurities (PGIs).[1]
-
Containment: The sulfate salt's lack of volatility and dusting (due to denser crystals) reduces operator exposure risk compared to the fluffy, static-prone HCl salts.
-
Decontamination: Spills of the sulfate salt are easier to sweep up dry. HCl salts may liquefy on the floor, requiring liquid neutralization (bleach) which is messier and generates toxic chloramines.
Conclusion & Recommendation
For the development of pyridyl hydrazine intermediates:
-
Select the Sulfate Salt for the final isolated intermediate . It offers superior thermal stability (>200°C), negligible hygroscopicity, and resistance to oxidative degradation, ensuring a shelf-life of years rather than weeks.[1]
-
Select the Hydrochloride Salt only if the subsequent reaction step requires high water solubility and is performed immediately (in-situ), avoiding the need for isolation and storage.
Final Verdict: The Sulfate salt is the industry standard for stability and process robustness in this chemical class.
References
-
Hydrazine Sulfate Properties & Toxicology National Toxicology Program (NTP).[1] "Report on Carcinogens: Hydrazine and Hydrazine Sulfate."[1] [Link] Context: Defines the physical state (crystalline solid vs. oily liquid base) and general stability profiles of hydrazine salts.
-
Salt Selection in Drug Development Gupta, D. et al.[1][4] "Salt Selection in Drug Development: Chemical, Physicochemical, and Biological Considerations."[1] Molecules, 2018.[1] [Link] Context: Provides the theoretical basis for why sulfate salts (multivalent counterions) often exhibit higher lattice energies and lower hygroscopicity than hydrochlorides.
-
Synthesis and Isolation of Hydrazine Sulfates Organic Syntheses. "Hydrazine Sulfate Purification and Preparation."[1][3] Org.[1] Synth. Coll. Vol. 1, p.309.[1] [Link] Context: A foundational protocol demonstrating the precipitation of hydrazine sulfate from aqueous solutions, highlighting its low solubility and ease of purification compared to other salts.
-
Oxidative Degradation of Hydrazines Castegnaro, M. et al.[1][5][6] "Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species."[1][6] American Industrial Hygiene Association Journal, 1986.[1] [Link] Context: Details the oxidative instability of hydrazines and the necessity of stable salt forms to prevent toxic by-product formation during storage.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride
Topic: Pyridine, 3-bromo-5-hydrazinyl-, hydrochloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This compound (CAS: 1427195-27-4) is a halogenated heterocyclic hydrazine salt.[2] Its disposal requires strict adherence to protocols governing toxic , corrosive , and potentially explosive (reducing) agents.
IMMEDIATE ACTION REQUIRED:
-
DO NOT mix with oxidizing agents (Nitric acid, Peroxides, Permanganates).
-
DO NOT mix with ketones or aldehydes (forms hydrazones, altering waste classification).
-
DO NOT dispose of down the drain.
-
PRIMARY DISPOSAL METHOD: High-temperature incineration via a licensed hazardous waste contractor.
Hazard Profiling & Mechanistic Risks
To handle this compound safely, you must understand the causality behind its hazards. This compound combines three distinct risk moieties:
| Moiety | Chemical Behavior | Risk Mechanism |
| Hydrazine Group (-NHNH2) | Strong Reducing Agent / Nucleophile | Explosion Risk: Reacts violently with oxidizers. Toxicity: Alkylating agent; potential carcinogen/mutagen. |
| Bromine Substituent (-Br) | Halogenated Organic | Environmental: Persistent organic pollutant potential. Requires specific incineration scrubbing (HBr generation). |
| Hydrochloride Salt (.HCl) | Acidic Salt | Corrosivity: Lowers pH of waste mixtures; can liberate toxic fumes if mixed with incompatible bases or sulfides. |
Critical Insight: While the HCl salt form provides greater shelf-stability than the free base, it does not mitigate the reducing power of the hydrazine group. The risk of hypergolic ignition upon contact with strong oxidizers remains.
Segregation & Storage (Pre-Disposal)
Proper segregation is the primary defense against in-lab accidents. You must establish a "Self-Validating" storage system where incompatibility is visually obvious.
The Segregation Protocol
-
Container Selection: Use Amber Glass or HDPE containers. Avoid metal containers (potential catalytic decomposition of hydrazines).
-
Labeling: Mark clearly as "TOXIC - HALOGENATED - REDUCING AGENT."
-
Physical Barrier: Store in a secondary containment tray separate from:
-
Oxidizers: (e.g., Nitric Acid, Hydrogen Peroxide). Reaction: Exothermic decomposition/Explosion.
-
Ketones/Aldehydes: (e.g., Acetone waste). Reaction: Formation of hydrazones/aziness, which may precipitate and are often more shock-sensitive.
-
Decision Logic for Waste Segregation
The following diagram illustrates the critical decision nodes for segregating this specific compound.
Figure 1: Segregation logic flow. Note the critical stop-points for Oxidizers and Ketones.
Disposal Protocols
Scenario A: Standard Waste Stream (Lab Pack)
This is the preferred and safest method . It transfers the risk of destruction to a facility equipped with high-temperature incinerators and scrubbers.
-
PH Check: Verify the pH of the aqueous waste stream. If < 2 (due to HCl), neutralize carefully to pH 5–9 using Sodium Bicarbonate (
) to prevent corrosion of waste drums. Note: Add base slowly to avoid foaming. -
Bulking:
-
Place the solid or solution into a dedicated Halogenated Solvent/Organic waste container.
-
Do not bulk with "Oxidizing Liquids."
-
-
Documentation:
Scenario B: Spill Cleanup (Immediate Action)
If the solid or solution is spilled in the laboratory:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a N95 or P100 respirator.
-
Containment:
-
Deactivation (Contingency Only):
-
Warning: Chemical deactivation in the lab is risky. Only proceed if the spill is minor (< 500 mg).
-
Treat the absorbed spill with a dilute solution of household bleach (Sodium Hypochlorite) very slowly.
-
Mechanism:[6] Hypochlorite oxidizes the hydrazine to Nitrogen gas (
) and water. -
Risk:[1][3][6] Rapid addition can generate heat and toxic Chloramine gas.
-
-
Disposal: Scoop the absorbed, treated material into a hazardous waste bag/jar. Label as "Spill Debris: Hydrazine/Halogenated."
Regulatory Compliance (RCRA)
In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Coding:
-
While this specific CAS is not explicitly P-listed, it acts as a P-List Equivalent due to the hydrazine moiety (Hydrazine is P068/U133).
-
Recommended Codes:
-
D003 (Reactivity - if potentially unstable).
-
D002 (Corrosivity - if pH < 2).
-
U133 (Hydrazine derivative reference - check local state regulations).
-
-
-
Destruction Method: The EPA mandates Incineration for organic hydrazine wastes to ensure complete destruction of the carcinogenic scaffold [1].
References
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual 2014: Resource Conservation and Recovery Act. Washington, D.C. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Waste. Available at: [Link]
-
PubChem. Compound Summary for Hydrazine Derivatives (General Safety). National Library of Medicine. Available at: [Link]
Sources
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
